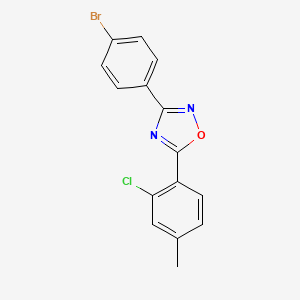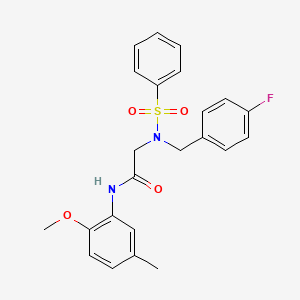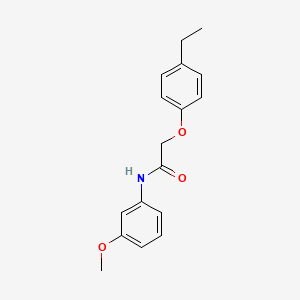
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide, also known as DDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DDB belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide exerts its pharmacological effects by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to inhibit the nuclear factor-kappaB (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cancer. Additionally, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in the regulation of immune responses and cancer. Furthermore, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to possess potent pharmacological properties at low concentrations, making it a promising candidate for drug development. However, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide also has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability in vivo. Furthermore, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide. One potential direction is the development of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide as a therapeutic agent for cancer and viral infections. Further studies are needed to elucidate the exact mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide and to optimize its pharmacological properties. Additionally, the potential neuroprotective effects of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide warrant further investigation in the context of neurodegenerative diseases. Furthermore, the development of novel analogs of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide is a promising compound that has shown potential for the treatment of various diseases. Its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide and to develop it as a safe and effective therapeutic agent.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide involves the reaction between 3,4-dimethoxyaniline and 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学研究应用
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. Furthermore, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to possess neuroprotective properties and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-7-14(12(2)9-11)17(19)18-13-6-8-15(20-3)16(10-13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGNDFPUDLUFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

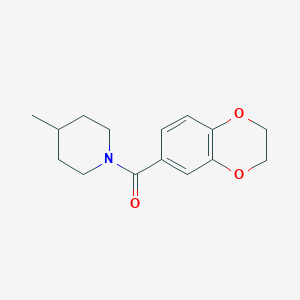
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

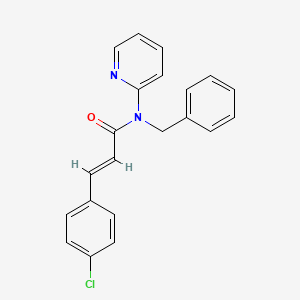

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)
